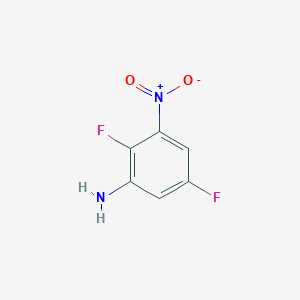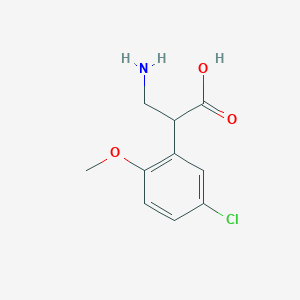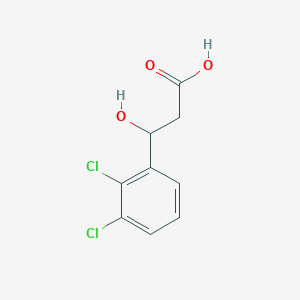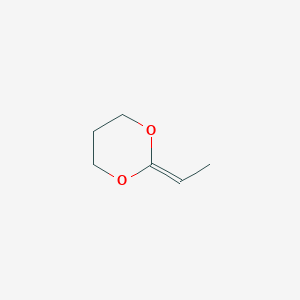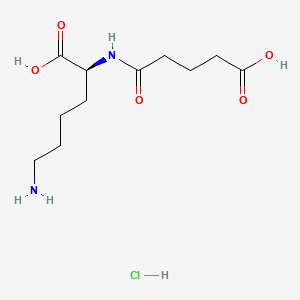
2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline ring system and a chloroethanone moiety
Métodos De Preparación
The synthesis of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Decahydroquinoline Ring: This step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.
Introduction of the Chloroethanone Moiety: The chloroethanone group is introduced through a substitution reaction, where a suitable chloroethanone precursor reacts with the decahydroquinoline intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the chloroethanone moiety to other functional groups, such as alcohols or amines.
Substitution: The chloro group in the chloroethanone moiety can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
rac-(4aR,8aS)-decahydroisoquinolin-5-one hydrochloride: This compound has a similar decahydroquinoline ring system but differs in the functional groups attached.
rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide: This compound also features a decahydroquinoline ring but has a sulfonamide group instead of a chloroethanone moiety.
The uniqueness of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50669-65-3 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
1-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2/t9-,10+/m0/s1 |
Clave InChI |
RDTNIAJMHHVOCO-VHSXEESVSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)CCCN2C(=O)CCl |
SMILES canónico |
C1CCC2C(C1)CCCN2C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

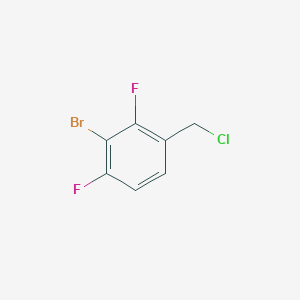
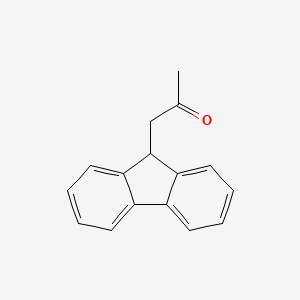
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

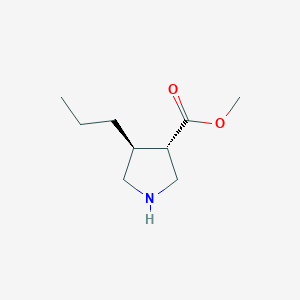
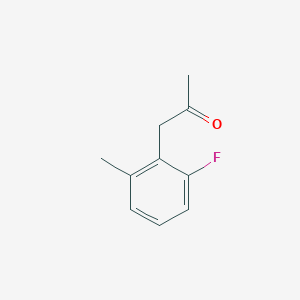
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
